

electronic properties of 5-Aminopyrimidine-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Aminopyrimidine-2-carboxylic Acid

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An In-Depth Technical Guide to the Electronic Properties of **5-Aminopyrimidine-2-carboxylic Acid**: A Keystone for Drug Discovery

Abstract

5-Aminopyrimidine-2-carboxylic Acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of molecules that form the structural core of numerous therapeutic agents, owing to the pyrimidine ring's unique physicochemical attributes that facilitate diverse molecular interactions. This guide provides a comprehensive analysis of the core electronic properties of **5-Aminopyrimidine-2-carboxylic Acid**, synthesizing theoretical calculations and spectroscopic data. We delve into its molecular structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key spectroscopic signatures (FT-IR, NMR, UV-Vis). The narrative emphasizes the causality behind experimental and computational choices, linking these fundamental electronic characteristics to the molecule's reactivity and its potential as a versatile building block in modern drug development, including its documented use as a reagent in the synthesis of Cyclin-Dependent Kinase 7 (CDK7) inhibitors.^[1]

Foundational Molecular and Physicochemical Profile

Understanding the electronic behavior of any molecule begins with its fundamental structure and properties. **5-Aminopyrimidine-2-carboxylic Acid** (5A2C) is an aromatic heterocycle featuring a pyrimidine ring substituted with an amino group at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement of electron-donating (amino) and electron-withdrawing

(carboxylic acid) groups dictates its electronic landscape and, consequently, its chemical reactivity and biological interaction profile.

The pyrimidine scaffold itself is a privileged structure in drug discovery, present in numerous marketed drugs and capable of forming effective hydrogen bonds and acting as a bioisostere for other aromatic systems like the phenyl group, often improving pharmacokinetic properties.[2]

Table 1: Physicochemical Properties of **5-Aminopyrimidine-2-carboxylic Acid**

Property	Value	Source
IUPAC Name	5-aminopyrimidine-2-carboxylic acid	PubChem[3]
CAS Number	56621-98-8	ChemicalBook[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	PubChem[3]
Molecular Weight	139.11 g/mol	PubChem[3]
Melting Point	270-274 °C (decomposes)	ChemicalBook[1]
SMILES	C1=C(C=NC(=N1)C(=O)O)N	PubChem[3]
InChIKey	GFQGXKOUNWXJA-UHFFFAOYSA-N	PubChem[3]

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node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes with positions
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="1.3,0.75!"];
N3 [label="N", pos="1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="-1.3,-0.75!"];
C6 [label="C", pos="-1.3,0.75!"];
```

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// Substituent nodes
C_COOH [label="C", pos="2.6,1.5!"];
O1_COOH [label="O", pos="2.6,2.5!"];
O2_COOH [label="OH", pos="3.8,1.0!"];
N_NH2 [label="NH2", pos="-2.6,-1.5!"];
H4 [label="H", pos="0,-2.5!"];
H6 [label="H", pos="-2.3,1.25!"];

// Ring bonds
C6 -- N1 -- C2 -- N3 -- C4 -- C5 -- C6;

// Substituent bonds
C2 -- C_COOH;
C_COOH -- O1_COOH [label="="];
C_COOH -- O2_COOH;
C5 -- N_NH2;
C4 -- H4;
C6 -- H6;
}
```

Caption: Molecular structure of **5-Aminopyrimidine-2-carboxylic Acid**.

Computational Analysis of the Electronic Landscape

To move beyond a static structural picture, quantum chemical calculations are employed. Density Functional Theory (DFT) is a robust method for predicting electronic properties like orbital energies and charge distributions, providing results that correlate well with experimental data for biomolecules. [4][5] This computational approach is not merely for academic validation; it is a predictive tool in drug design, allowing scientists to understand how a molecule will "appear" electronically to a biological target.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).
- HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][6]

For 5A2C, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely concentrated around the electron-withdrawing carboxylic acid group and the heterocyclic nitrogen atoms. This separation facilitates intramolecular charge transfer, a key feature in many bioactive molecules.[4] The minimal energy gap signifies that the molecule is chemically reactive and can readily interact with biological receptors.[6]

Table 2: Representative Quantum Chemical Parameters (Calculated via DFT)

Parameter	Description	Predicted Significance for 5A2C
E(HOMO)	Ionization Potential	Indicates electron-donating capability.
E(LUMO)	Electron Affinity	Indicates electron-accepting capability.
Energy Gap (ΔE)	Chemical Reactivity	A smaller gap implies higher reactivity.[6]
Hardness (η)	Resistance to charge transfer	$\eta = (E(LUMO) - E(HOMO))/2$
Electronegativity (χ)	Electron attracting power	$\chi = -(E(LUMO) + E(HOMO))/2$

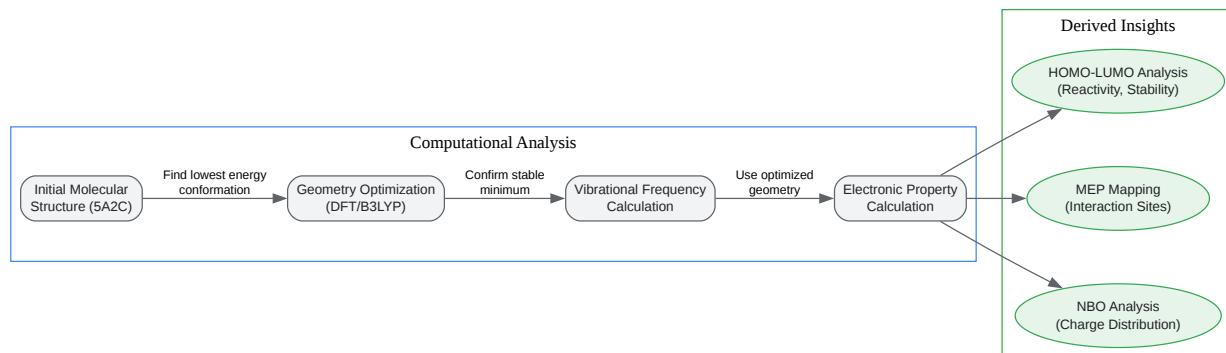
Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a 3D visualization of the total electron density of a molecule, providing a guide to its reactive sites.[7][8] It is an invaluable tool in drug design for predicting how a ligand will interact with a

protein's binding pocket.

- Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. For 5A2C, these are expected over the oxygen atoms of the carboxylic acid and the ring nitrogen atoms. These sites are prime candidates for forming hydrogen bonds as acceptors.[7]
- Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, which can act as hydrogen bond donors.
- Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar interactions.

The MEP map of 5A2C clearly delineates the molecule's polar and nonpolar regions, highlighting the specific atoms that will engage in the critical hydrogen-bonding and electrostatic interactions that govern drug-receptor binding.



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Caption: Workflow for computational analysis of electronic properties.

Spectroscopic Characterization

While computational methods provide theoretical insight, spectroscopy offers experimental validation of a molecule's electronic structure.

Vibrational Analysis (FT-IR)

Infrared spectroscopy probes the vibrational modes of a molecule's bonds. The spectrum of 5A2C is expected to show characteristic peaks confirming its key functional groups.

Table 3: Predicted FT-IR Absorption Bands for **5-Aminopyrimidine-2-carboxylic Acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference
3450 - 3200	N-H Stretching	Primary Amine (-NH ₂)	[9]
3300 - 2500	O-H Stretching (broad)	Carboxylic Acid (-COOH)	[10]
1725 - 1700	C=O Stretching	Carboxylic Acid (-COOH)	[11]
1650 - 1550	C=N & C=C Stretching	Pyrimidine Ring	[9]
1640 - 1560	N-H Bending	Primary Amine (-NH ₂)	[9]

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

- ¹H NMR: The spectrum would likely show distinct signals for the two non-equivalent aromatic protons on the pyrimidine ring, a broad signal for the -NH₂ protons, and another broad, exchangeable signal for the carboxylic acid -OH proton.[12]
- ¹³C NMR: Signals corresponding to the five unique carbon atoms would be observed. The carboxyl carbon (C=O) would appear significantly downfield (~160-180 ppm), while the carbons attached to nitrogen atoms would also be deshielded.

Implications for Drug Development

The electronic properties of 5A2C directly inform its utility as a pharmacophore or a synthetic intermediate.

- **Reactivity and Synthesis:** The distinct electrophilic and nucleophilic sites identified by MEP and FMO analysis guide its synthetic modification. The carboxylic acid group, for instance, can be converted to esters or amides, while the amino group can undergo various coupling reactions, making 5A2C a versatile scaffold for building molecular libraries.[13]
- **Receptor Binding:** The molecule's electronic signature is tailored for interaction with biological targets. The hydrogen bond donor/acceptor pattern is crucial for binding to enzyme active sites, particularly kinases, which are a major class of drug targets.[2]
- **Bioisosterism and Physicochemical Properties:** The carboxylic acid group enhances water solubility but can sometimes hinder cell membrane permeability.[13] Understanding its electronic contribution allows for rational design of bioisosteres (e.g., tetrazoles) to modulate these properties while retaining binding affinity.[13] Its documented role as a key reagent in synthesizing CDK7 inhibitors underscores its practical value in creating potent and selective therapeutic agents.[1]

Methodologies

Protocol: Quantum Chemical Calculations via DFT

- **Objective:** To determine the optimized geometry and electronic properties (HOMO, LUMO, MEP) of **5-Aminopyrimidine-2-carboxylic Acid**.
- **Methodology:**
 - **Structure Drawing:** The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView).
 - **Geometry Optimization:** The structure is optimized using DFT calculations, commonly with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[4][6] This step finds the lowest energy (most stable) conformation of the molecule.
 - **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized structure at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

- **Property Calculation:** Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.
- **Visualization:** The results are visualized using appropriate software. MEP maps are generated by plotting the electrostatic potential onto the molecule's electron density surface.[\[6\]](#)

Conclusion

5-Aminopyrimidine-2-carboxylic Acid is more than a simple chemical entity; it is a molecule with a rich and tunable electronic landscape. Through a synergistic application of computational modeling and spectroscopic analysis, we can thoroughly characterize its electronic properties. The distribution of its frontier orbitals and the topography of its electrostatic potential reveal a molecule primed for specific chemical reactions and intermolecular interactions. For researchers in drug discovery, this detailed electronic understanding is not academic—it is the foundational knowledge required to rationally design and synthesize the next generation of targeted therapeutics, transforming this versatile pyrimidine building block into a potent medicinal agent.

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